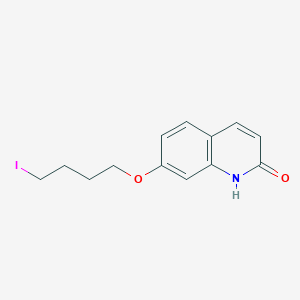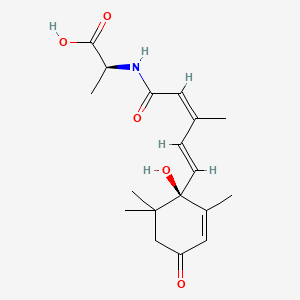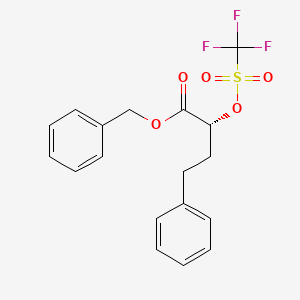
(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a phenyl group, and a trifluoromethylsulfonyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate typically involves the esterification of ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of ®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agent (KMnO4), solvent (water), elevated temperature
Major Products
Substitution: Substituted benzyl 4-phenylbutanoates.
Reduction: Benzyl 4-phenyl-2-hydroxybutanoate.
Oxidation: Benzyl 4-phenyl-2-hydroxybenzoate
Aplicaciones Científicas De Investigación
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of ®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
- Methyl ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
- Propyl ®-4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
Uniqueness
®-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties compared to its ethyl, methyl, and propyl analogs. This uniqueness makes it a valuable compound in the synthesis of specific target molecules and in the study of structure-activity relationships .
Propiedades
Fórmula molecular |
C18H17F3O5S |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
benzyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |
InChI |
InChI=1S/C18H17F3O5S/c19-18(20,21)27(23,24)26-16(12-11-14-7-3-1-4-8-14)17(22)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2/t16-/m1/s1 |
Clave InChI |
PRFDZYLJSQYZTJ-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@H](C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


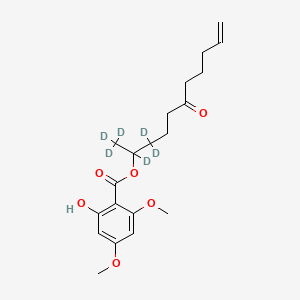


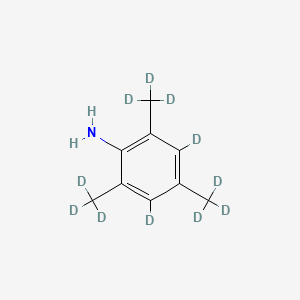
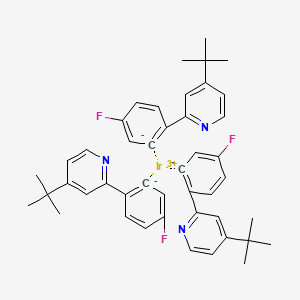
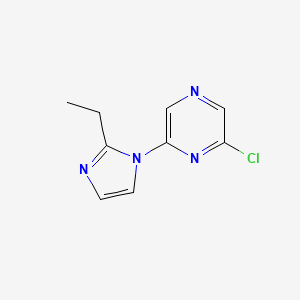
![tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443934.png)

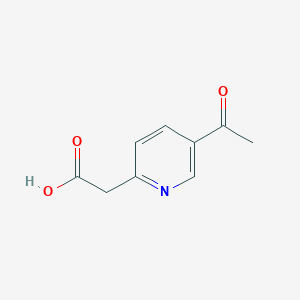
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
